molecular formula C20H20O4 B190645 Bavachalcone CAS No. 28448-85-3

Bavachalcone

Cat. No. B190645
CAS RN: 28448-85-3
M. Wt: 324.4 g/mol
InChI Key: BLZGPHNVMRXDCB-UXBLZVDNSA-N
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Description

Bavachalcone is a major bioactive chalcone isolated from Psoralea corylifolia. It exhibits many biological activities .


Synthesis Analysis

Enzymatic synthesis of novel isobavachalcone glucosides has been studied using a UDP-glycosyltransferase (YjiC) from Bacillus licheniformis DSM-13 . The chemical structures of the compounds were elucidated by spectroscopic techniques, including LC–MS, MS, and NMR .


Molecular Structure Analysis

Bavachalcone has shown stronger binding orientation with the amyloid-beta (Aβ42) fibril structure in molecular docking studies .


Chemical Reactions Analysis

Chalcones, like Bavachalcone, are structurally diverse group of flavonoids and easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones . Bavachalcone also exhibits inhibition against UGT1A1 and UGT1A7-mediated 4-MU glucuronidation reaction .


Physical And Chemical Properties Analysis

Chalcones, like Bavachalcone, can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with carbonyl group .

Scientific Research Applications

Therapeutic Application in Chronic Diseases

Bavachalcone, found in Psoralea corylifolia, exhibits significant pharmacological activities. Research indicates its effectiveness against various conditions, including cancer, oxidative stress, Alzheimer's disease, angiogenesis, tissue repair, and osteoclastogenesis. It works by interfering with several molecular mechanisms responsible for these pharmacological activities (Patel, 2022).

Promotion of Endothelial Progenitor Cell Differentiation

Bavachalcone significantly promotes the differentiation of endothelial progenitor cells (EPCs) and neovascularization, crucial in cardiovascular diseases where endothelial function is impaired. This process is mediated through the RORα-erythropoietin-AMPK axis, suggesting Bavachalcone's potential as an angiogenesis agent (Ling et al., 2017).

Inhibitory Effects on Osteoclast Differentiation

Bavachalcone inhibits osteoclast formation from precursor cells, crucial in treating bone diseases like osteoporosis. Its mechanism involves the suppression of key transcription factors and signaling pathways necessary for osteoclastogenesis (Park et al., 2008).

Anticancer Properties and Mechanisms

It exhibits potent anticancer effects, especially in HepG2 cells, by promoting both autophagy and apoptosis. Bavachalcone acts through crosstalk between intrinsic and extrinsic apoptosis pathways and also influences cell cycle regulation (Song et al., 2017).

Regulation of Circadian Rhythm and Cellular Senescence

Bavachalcone enhances RORα expression and controls Bmal1 circadian transcription. It also suppresses senescence in human endothelial cells, suggesting its role in regulating circadian rhythm and age-related physiological changes (Dang et al., 2015).

Impact on Mitochondrial Oxidative Stress

It induces manganese superoxide dismutase expression, essential for reducing mitochondrial oxidative stress. This effect is mediated through the AMP-activated protein kinase pathway, highlighting its potential in cardiovascular disease management (Dang et al., 2015).

Inhibition of Pancreatic Lipase

Bavachalcone demonstrates significant inhibition of pancreatic lipase, a key enzyme in fat digestion. This suggests its potential use in managing obesity and related metabolic disorders (Hou et al., 2020).

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich Inc., Bavachalcone is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-7-15-11-17(20(24)12-19(15)23)18(22)10-6-14-4-8-16(21)9-5-14/h3-6,8-12,21,23-24H,7H2,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZGPHNVMRXDCB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317977
Record name Bavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bavachalcone

CAS RN

28448-85-3
Record name Bavachalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28448-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-1-(2,4-Dihydroxy-5-(3-methyl-but-2-enyl)-phenyl)-3-(4-hydroxy-phenyl)-propenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028448853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bavachalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
HS Song, S Jang, SC Kang - Phytomedicine, 2018 - Elsevier
… pathway through which bavachalcone acts and demonstrated that bavachalcone stimulates both autophagy and apoptosis. Therefore, we suggest that bavachalcone is a potential …
Number of citations: 30 www.sciencedirect.com
AC Jain, P Lal, TR Seshadri - Tetrahedron, 1970 - Elsevier
Reaction of β-resacetophenone with 2-methyl-but-3-en-2-ol in the presence of boron trifluoride-etherate at room temperature is found to yield a mixture of three separable 5-C-prenyl-(40…
Number of citations: 56 www.sciencedirect.com
CK Park, Y Lee, EJ Chang, MH Lee, JH Yoon… - Biochemical …, 2008 - Elsevier
… was also suppressed by bavachalcone. In conclusion, bavachalcone inhibits osteoclastogenesis by … Our results suggest that bavachalcone may be useful as a therapeutic drug for bone …
Number of citations: 60 www.sciencedirect.com
K Ravikumar, B Sridhar, P Aparna… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, 1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (also known as bavachalcone), C21H22O4, is a polymorphic form of a …
Number of citations: 4 scripts.iucr.org
Y Dang, S Ling, J Duan, J Ma, R Ni, JW Xu - Pharmacology, 2015 - karger.com
… In addition, a strong inhibitory effect of bavachalcone against two important isoforms of UDP-… of bavachalcone on MnSOD remain very limited. We examined the effect of bavachalcone …
Number of citations: 27 karger.com
L Shan, S Yang, G Zhang, D Zhou, Z Qiu… - Evidence-Based …, 2014 - hindawi.com
… of bavachalcone and corylin on UGT enzymes. In this study, the effects of bavachalcone and … UGT supersomes to evaluate the possibility of bavachalcone or corylin-drug interactions. …
Number of citations: 23 www.hindawi.com
Y Feng, H Nan, H Zhou, P Xi, B LI - Food Science and Technology, 2022 - SciELO Brasil
Bavachalcone is an important active component of the traditional Chinese medicine Fructus Psoraleae. The inhibitory effect of bavachalcone on α-glucosidase activity is reported for the …
Number of citations: 7 www.scielo.br
X Wu, Z Zhang, X Zhang, Y Guo, F Liu, J Gong… - International …, 2023 - Elsevier
… In addition, bavachalcone inhibited the production of pro-inflammatory cytokines TNF-α and … of bavachalcone. In conclusion, these results are the first to demonstrate that bavachalcone …
Number of citations: 3 www.sciencedirect.com
Y Dang, S Ling, J Ma, R Ni, JW Xu - … -Based Complementary and …, 2015 - hindawi.com
… In addition, bavachalcone induced ROR𝛼1 expression in … Moreover, bavachalcone suppressed senescence in human … the pharmacological effects of bavachalcone on ROR𝛼1. …
Number of citations: 10 www.hindawi.com
S Ling, RZ Ni, Y Yuan, YQ Dang, QM Zhou, S Liang… - Oncotarget, 2017 - ncbi.nlm.nih.gov
In cardiovascular diseases, endothelial function is impaired and the level of circulating endothelial progenitor cells (EPCs) is low. This study investigated whether the natural bioactive …
Number of citations: 10 www.ncbi.nlm.nih.gov

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